molecular formula C6H10O3 B1384690 1-(Methoxymethyl)cyclopropanecarboxylic acid CAS No. 67567-55-9

1-(Methoxymethyl)cyclopropanecarboxylic acid

Cat. No. B1384690
CAS RN: 67567-55-9
M. Wt: 130.14 g/mol
InChI Key: KXQMCHQUKZMCFQ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(Methoxymethyl)cyclopropanecarboxylic acid consists of a cyclopropane ring with a carboxylic acid (COOH) and a methoxymethyl (CH2OCH3) group attached . The InChI code for this compound is 1S/C6H10O3/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

1-(Methoxymethyl)cyclopropanecarboxylic acid is a light-yellow oil . It has a molecular weight of 130.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 130.062994177 g/mol . The compound has a topological polar surface area of 46.5 Ų and a complexity of 126 .

Scientific Research Applications

  • One-Electron Oxidation Studies

    • Bietti and Capone (2008) conducted a product and time-resolved kinetic study on one-electron oxidation of compounds including 1-(4-methoxyphenyl)cyclopropanecarboxylic acid. They found that oxidation leads to the formation of corresponding radical cations or radical zwitterions depending on pH, with observed decarboxylation as the exclusive side-chain fragmentation pathway at different pH levels (Bietti & Capone, 2008).
  • Synthesis of Functionalized Cyclopropane Derivatives

    • Yao and Shi (2007) reported the Lewis Acid-Catalyzed Cascade Construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from Arylmethylenecyclopropanes, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Yao & Shi, 2007).
  • Efficient Synthesis of Phosphoryl Derivatives

    • Krawczyk et al. (2010) accomplished an efficient synthesis of a series of 1-(diethoxyphosphoryl)cyclopropanecarboxylates, indicating the potential for creating diverse chemical compounds using cyclopropanecarboxylate as a starting point (Krawczyk et al., 2010).
  • Inhibition Studies in Plant Biology

    • Dourtoglou and Koussissi (2000) found that compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which are structurally analogous to 1-aminocyclopropane-1-carboxylic acid, exhibit inhibitory effects on ethylene production in plants, indicating their potential use in agricultural and plant biology research (Dourtoglou & Koussissi, 2000).
  • Synthesis and Biological Activity Studies

    • Lu et al. (2021) synthesized a compound involving 1-(4-methoxyphenyl)cyclopropane-1-carboxamide and found it to have significant inhibitory activity against some cancer cell lines, highlighting the potential of cyclopropane derivatives in medicinal chemistry and oncology research (Lu et al., 2021).

Safety And Hazards

1-(Methoxymethyl)cyclopropanecarboxylic acid is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQMCHQUKZMCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651013
Record name 1-(Methoxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)cyclopropanecarboxylic acid

CAS RN

67567-55-9
Record name 1-(Methoxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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